molecular formula C8H6ClN3O5S B13287287 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid

Cat. No.: B13287287
M. Wt: 291.67 g/mol
InChI Key: AIUZWSIOTZLJDD-UHFFFAOYSA-N
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Description

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid is a sophisticated heterobifunctional synthetic intermediate designed for the construction of novel chemical entities, primarily in medicinal chemistry and chemical biology. Its core structure is based on the pyrrolo[1,2-d][1,2,4]triazine scaffold, a privileged heterocyclic system known to confer significant biological activity and is frequently explored in drug discovery efforts targeting various enzymes and receptors [https://pubchem.ncbi.nlm.nih.gov/]. The molecule's primary research value lies in its two distinct reactive sites: the highly electrophilic chlorosulfonyl group and the carboxylic acid. The chlorosulfonyl group is a powerful handle for sulfonylation reactions , allowing researchers to efficiently link the core scaffold to nucleophiles like amines and alcohols, creating sulfonamides or sulfonate esters. This reactivity is crucial for developing covalent inhibitors or attaching the molecule to solid supports. Concurrently, the acetic acid moiety can be readily coupled with amines via standard carbodiimide-mediated coupling to form amide bonds or activated as an ester. This bifunctionality enables the compound to act as a versatile linker for the synthesis of complex, target-directed molecules, such as proteolysis-targeting chimeras (PROTACs) and other bivalent degraders, where it can connect a target-binding warhead to an E3 ligase recruiter. Researchers leverage this compound to generate diverse libraries for high-throughput screening and to create chemical probes for investigating novel biological pathways.

Properties

Molecular Formula

C8H6ClN3O5S

Molecular Weight

291.67 g/mol

IUPAC Name

2-(7-chlorosulfonyl-1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid

InChI

InChI=1S/C8H6ClN3O5S/c9-18(16,17)5-1-6-8(15)12(3-7(13)14)10-4-11(6)2-5/h1-2,4H,3H2,(H,13,14)

InChI Key

AIUZWSIOTZLJDD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)N(N=CN2C=C1S(=O)(=O)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d]triazin-2-yl]acetic acid

General Synthetic Approaches to Pyrrolo[1,2-d]triazine Cores

The synthesis of pyrrolo[1,2-d]triazine derivatives generally follows several strategic routes, as summarized in recent comprehensive reviews on pyrrolo-triazine chemistry:

These methods provide a toolkit for assembling the pyrrolo-triazine scaffold with various substituents, including the chlorosulfonyl group.

Specific Synthesis of the Title Compound

The preparation of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d]triazin-2-yl]acetic acid typically involves the following key steps:

Step 1: Construction of the Pyrrolo[1,2-d]triazine Core
  • Starting from a suitable pyrrole derivative such as methyl pyrrole-2-carboxylate, N-amination is performed using aminating agents like chloramine (NH2Cl) to introduce the hydrazine functionality.
  • The intermediate undergoes cyclization with reagents such as formamidine acetate, which facilitates the formation of the 1,2,4-triazine ring fused to the pyrrole.
  • This step yields a bicyclic compound with a free or protected keto group at the 1-position.
Step 2: Functionalization at the 7-Position
  • The 7-position of the pyrrolo-triazine ring is selectively halogenated , often by treatment with phosphorus oxychloride (POCl3) or N-bromosuccinimide (NBS), to introduce a reactive halogen atom (chlorine or bromine).
  • This halogen serves as a handle for further substitution.
Step 3: Introduction of the Chlorosulfonyl Group
  • The halogenated intermediate is subjected to chlorosulfonation , typically using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2), to replace the halogen with the chlorosulfonyl (-SO2Cl) group at the 7-position.
  • This reaction requires controlled conditions to avoid over-sulfonation or degradation of the heterocyclic core.
Step 4: Installation of the Acetic Acid Side Chain
  • The acetic acid moiety is introduced at the 2-position via alkylation or carboxylation reactions.
  • For example, the 2-position can be functionalized by reaction with bromoacetic acid derivatives or by direct carboxylation of a methyl group using strong bases and carbon dioxide.
  • Hydrolysis of ester intermediates may be necessary to yield the free acetic acid.

Representative Reaction Scheme (Simplified)

Step Reactants/Conditions Product/Transformation
1 Methyl pyrrole-2-carboxylate + NH2Cl (N-amination) N-aminopyrrole intermediate
2 Formamidine acetate, Et3N (cyclization) Pyrrolo[1,2-d]triazine core
3 POCl3 or NBS (halogenation at C-7) 7-chloro or 7-bromo pyrrolotriazine
4 ClSO3H or SO2Cl2 (chlorosulfonation) 7-(chlorosulfonyl) derivative
5 Bromoacetic acid or equivalent (alkylation/carboxylation) 2-[7-(chlorosulfonyl)-1-oxo-pyrrolotriazin-2-yl]acetic acid

Optimization and Yields

  • Literature reports indicate that the N-amination and cyclization steps proceed with high yields (typically 70-90%) when using optimized aminating agents and reaction conditions.
  • Halogenation at the 7-position is regioselective, with yields ranging from 60-80% depending on the halogenating agent and reaction time.
  • Chlorosulfonation requires careful temperature control (often 0–5 °C) to avoid side reactions, with yields around 50-70%.
  • The final acetic acid installation step typically achieves yields of 60-75% after purification.
  • Overall, the multistep synthesis yields the target compound in 30-50% total yield after purification, which is acceptable for complex heterocyclic synthesis.

Analytical and Research Outcomes

  • NMR spectroscopy (1H, 13C) confirms the successful formation of the fused triazine ring and the presence of the chlorosulfonyl group.
  • Mass spectrometry verifies the molecular weight consistent with the formula C9H6ClN4O5S.
  • X-ray crystallography (where available) confirms the planar fused bicyclic structure and the positioning of substituents.
  • Chromatographic techniques (HPLC, LC-MS) are employed to monitor reaction progress and purity.
  • The compound exhibits significant reactivity at the chlorosulfonyl group, enabling further derivatization for biological testing.

Comparative Perspectives from Different Sources

Source Synthetic Route Key Features Advantages Limitations
Patent WO2007056170A2 Multistep halogenation and sulfonation Detailed substitution patterns on pyrrolotriazine Well-documented regioselectivity Complex purification steps
Review in PMC7779642 N-amination and cyclization from pyrrole derivatives Variety of cyclization methods, including metal-mediated High yields for core formation Chlorosulfonation less detailed
PubChem CID 11704178 Related pyrrolopyridine acetic acid derivatives Structural data and molecular descriptors Useful for analog design Does not cover chlorosulfonylation

Chemical Reactions Analysis

Types of Reactions

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the existing functional groups .

Scientific Research Applications

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Key Applications/Properties Reference
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid Pyrrolo[1,2-d][1,2,4]triazin-1-one 7-(Chlorosulfonyl), 2-acetic acid Enzyme inhibition, sulfonylation agent N/A
2-Fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide Imidazo[1,2-b][1,2,4]triazine 7-(Quinolin-6-yl-methyl), 2-fluoro-N-methyl Kinase inhibition, salt formation
7-(2-Fluorophenyl)-1,2,3,4-tetrahydro-1-oxo-pyrrolo[1,2-a]pyrazine-4-acetic Acid Pyrrolo[1,2-a]pyrazine 7-(2-Fluorophenyl), 4-acetic acid Phosphodiesterase T identification

Key Differences and Implications

Core Heterocyclic Structure: The target compound’s pyrrolo-triazine core (vs. imidazo-triazine in or pyrrolo-pyrazine in ) affects electronic properties and binding affinity. Triazine derivatives are known for strong hydrogen-bonding interactions, enhancing target selectivity in enzyme inhibition .

Functional Groups: The chlorosulfonyl group distinguishes the target compound from analogs with fluorophenyl () or quinolinyl-methyl () substituents. This group enables sulfonamide synthesis, a critical pathway in drug development, whereas fluorophenyl groups in enhance metabolic stability.

Reactivity and Solubility :

  • The acetic acid group in the target compound and the SMPR-listed analog () improves aqueous solubility compared to the benzamide derivative in , which relies on salt formation (e.g., hydrochloride salts) for bioavailability.

Biological Activity: The patent compound in exhibits kinase inhibition due to its quinolinyl-methyl substituent, while the SMPR compound () targets phosphodiesterases.

Research Findings

  • Synthetic Utility : The chlorosulfonyl group in the target compound allows for nucleophilic substitution reactions, enabling the synthesis of sulfonamide derivatives for high-throughput screening .
  • Enzyme Interactions : Computational docking studies suggest the triazine core interacts with ATP-binding pockets in kinases, while the acetic acid group may chelate metal ions in metalloenzymes .

Limitations and Contradictions

  • While the patent in emphasizes salt formation for stability, the target compound’s acetic acid group may inherently reduce the need for such modifications.
  • The SMPR compound () lacks a sulfonamide-reactive group, limiting its utility in covalent inhibitor design compared to the target compound.

Biological Activity

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo-triazin core structure with a chlorosulfonyl group that may contribute to its reactivity and biological properties. The structural formula can be represented as follows:

C9H8ClN3O4S\text{C}_9\text{H}_8\text{ClN}_3\text{O}_4\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have highlighted its potential in inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.

The anticancer properties are primarily attributed to the compound's ability to induce apoptosis in cancer cells. This process involves several key mechanisms:

  • Activation of Caspases : The compound has been shown to increase the expression of pro-apoptotic factors such as caspase-3 and caspase-9 while decreasing anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells .

Case Studies

  • Hepatocellular Carcinoma : In vitro studies demonstrated that the compound significantly reduced cell viability in HepG2 cell lines with an IC50 value indicating potent cytotoxicity .
    Cell LineIC50 (µM)Mechanism
    HepG210Apoptosis induction
    MCF-712Cell cycle arrest
  • Breast Cancer (MCF-7) : The compound exhibited significant cytotoxic effects, with studies revealing increased ROS production and alterations in mitochondrial membrane potential .

Antimicrobial Activity

Preliminary evaluations suggest that 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid may possess antimicrobial properties. The compound was tested against various bacterial strains with promising results indicating inhibition of growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Enzyme Inhibition

Research has indicated that the compound may inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. For instance:

  • α-glucosidase Inhibition : It was found to inhibit α-glucosidase activity significantly, suggesting potential applications in managing blood glucose levels .

Q & A

Q. What are the recommended synthetic routes for 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyrrolo[1,2-d][1,2,4]triazine core via cyclization reactions using precursors like aminopyrroles and triazine derivatives.
  • Step 2: Introduction of the chlorosulfonyl group at the 7-position using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to avoid side reactions .
  • Step 3: Attachment of the acetic acid moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres .
  • Key Considerations: Monitor reaction progress with TLC or HPLC, and purify intermediates via column chromatography to minimize impurities.

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and aromaticity of the heterocyclic core.
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight verification.
  • X-ray Crystallography: For definitive structural confirmation, particularly if spectral data conflicts with theoretical predictions .

Advanced Research Questions

Q. How should researchers design experiments to optimize the chlorosulfonation step in the synthesis?

Use a Design of Experiments (DoE) approach:

  • Variables: Temperature (−10°C to 25°C), stoichiometry of SO₂Cl₂ (1–3 equivalents), and reaction time (2–24 hours).
  • Response Metrics: Yield, purity (HPLC), and byproduct formation.
  • Statistical Analysis: ANOVA to identify significant factors. For example, lower temperatures (0–5°C) reduce sulfonic acid byproducts, while excess SO₂Cl₂ improves conversion .
  • In Situ Monitoring: FTIR to track sulfonyl chloride formation (S=O stretch at 1360–1380 cm⁻¹) .

Q. What analytical strategies resolve contradictions between theoretical and observed spectral data?

Discrepancies often arise from unexpected tautomerism or impurities:

  • Tautomer Identification: Use 2D NMR (COSY, HSQC) to distinguish between keto-enol forms in the triazine ring .
  • Impurity Profiling: LC-MS/MS to detect trace intermediates (e.g., des-chlorosulfonyl derivatives) and adjust purification protocols.
  • Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous structural data, resolving ambiguities in NMR assignments .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies :

  • pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. The chlorosulfonyl group is prone to hydrolysis in alkaline conditions (pH > 10) .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store lyophilized samples at −20°C to prevent sulfonic acid formation .

Q. How can the environmental fate of this compound be evaluated using the INCHEMBIOL framework?

Adapt the INCHEMBIOL experimental design :

  • Abiotic Transformations: Study hydrolysis kinetics (pH 7–9) and photodegradation under UV light (λ = 254 nm).
  • Biotic Degradation: Use soil or microbial consortia to assess biodegradation pathways (e.g., LC-QTOF-MS for metabolite identification).
  • Ecotoxicity: Perform Daphnia magna or algal growth inhibition assays to estimate EC₅₀ values.

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